Cas no 1361867-03-9 (2,6-Dichloro-3-(2,6-dichlorophenyl)pyridine)

2,6-Dichloro-3-(2,6-dichlorophenyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2,6-Dichloro-3-(2,6-dichlorophenyl)pyridine
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- Inchi: 1S/C11H5Cl4N/c12-7-2-1-3-8(13)10(7)6-4-5-9(14)16-11(6)15/h1-5H
- InChI Key: BZZDVVPGAHXEQF-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1C1C(=NC(=CC=1)Cl)Cl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 228
- XLogP3: 5.7
- Topological Polar Surface Area: 12.9
2,6-Dichloro-3-(2,6-dichlorophenyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A023023701-250mg |
2,6-Dichloro-3-(2,6-dichlorophenyl)pyridine |
1361867-03-9 | 97% | 250mg |
$748.00 | 2022-04-02 | |
Alichem | A023023701-1g |
2,6-Dichloro-3-(2,6-dichlorophenyl)pyridine |
1361867-03-9 | 97% | 1g |
$1,713.60 | 2022-04-02 | |
Alichem | A023023701-500mg |
2,6-Dichloro-3-(2,6-dichlorophenyl)pyridine |
1361867-03-9 | 97% | 500mg |
$1,068.20 | 2022-04-02 |
2,6-Dichloro-3-(2,6-dichlorophenyl)pyridine Related Literature
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J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
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Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
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Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
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Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
Additional information on 2,6-Dichloro-3-(2,6-dichlorophenyl)pyridine
Introduction to 2,6-Dichloro-3-(2,6-dichlorophenyl)pyridine (CAS No. 1361867-03-9)
2,6-Dichloro-3-(2,6-dichlorophenyl)pyridine, identified by its Chemical Abstracts Service (CAS) number CAS No. 1361867-03-9, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic aromatic molecule has garnered attention due to its unique structural properties and potential applications in the development of novel bioactive agents.
The molecular structure of 2,6-Dichloro-3-(2,6-dichlorophenyl)pyridine consists of a pyridine core substituted with chlorine atoms at the 2- and 6-positions, along with a phenyl group attached to the 3-position that is also dichlorinated. This specific arrangement imparts distinct electronic and steric characteristics, making it a valuable scaffold for further chemical modifications and derivatization.
In recent years, there has been a growing interest in exploring the pharmacological potential of such halogenated pyridines. The presence of multiple chlorine atoms enhances the electrophilicity of the molecule, facilitating its interaction with biological targets. This feature has been exploited in various drug discovery programs aimed at identifying compounds with therapeutic efficacy.
One of the most compelling aspects of 2,6-Dichloro-3-(2,6-dichlorophenyl)pyridine is its versatility as a building block in medicinal chemistry. Researchers have leveraged its structure to develop molecules with activity against a range of diseases, including infectious disorders and cancers. The dichlorophenyl moiety, in particular, has been shown to contribute to binding affinity and selectivity when incorporated into drug candidates.
Recent studies have highlighted the compound's role in the development of antiviral agents. The halogenated pyridine core is well-suited for disrupting viral replication cycles by inhibiting key enzymes or binding to essential viral proteins. Preliminary findings suggest that derivatives of 2,6-Dichloro-3-(2,6-dichlorophenyl)pyridine exhibit promising antiviral activity in vitro, making them attractive candidates for further investigation.
The agrochemical industry has also shown interest in this compound due to its potential as a precursor for crop protection agents. By modifying the structure of 2,6-Dichloro-3-(2,6-dichlorophenyl)pyridine, chemists can generate novel compounds with enhanced herbicidal or pesticidal properties. These derivatives could offer farmers more effective tools for managing pests and weeds while maintaining environmental safety.
The synthesis of 2,6-Dichloro-3-(2,6-dichlorophenyl)pyridine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to construct the desired framework efficiently. The availability of reliable synthetic routes is crucial for enabling further exploration of this compound's applications.
In conclusion, 2,6-Dichloro-3-(2,6-dichlorophenyl)pyridine (CAS No. 1361867-03-9) represents a promising compound with diverse potential uses in pharmaceuticals and agrochemicals. Its unique structural features and biological activity make it an attractive target for further research and development. As scientific understanding continues to evolve, it is likely that new applications for this molecule will emerge, contributing to advancements in medicine and agriculture.
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